molecular formula C21H23N3OS B2369950 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 477288-48-5

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2369950
CAS No.: 477288-48-5
M. Wt: 365.5
InChI Key: XQGZDDMORODVLK-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Antimicrobial Agents : A study by Patel and Park (2015) discussed the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, highlighting their potential as antimicrobial agents with promising in vitro effectiveness against bacteria and fungi (Patel & Park, 2015).
  • Antitumor Properties : Wu et al. (2017) synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, demonstrating significant antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).

Synthesis and Characterization of Derivatives

  • Benzothiazole Derivatives : Al-Talib et al. (2016) explored the synthesis of hydrazide derivatives of benzothiazoles, contributing to the chemical diversity of these compounds. However, the in vitro antibacterial activity of these compounds was not significant (Al-Talib et al., 2016).
  • Bis(Pyrazole-Benzofuran) Hybrids : Mekky and Sanad (2020) reported on the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing effective in vitro antibacterial and cytotoxic activities, particularly against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).

Therapeutic and Biological Applications

  • Antidiabetic Compounds : Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents, particularly highlighting 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine for its effectiveness in a rat model of diabetes (Le Bihan et al., 1999).
  • Anti-Mycobacterial Chemotypes : Pancholia et al. (2016) discovered the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, exhibiting potent in vitro activity against the Mycobacterium tuberculosis strain (Pancholia et al., 2016).

Other Biological Activities

  • Anti-Inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel compounds with potential anti-inflammatory properties, showing significant in vitro and in vivo activity in their studies (Ahmed, Molvi, & Khan, 2017).
  • DNA GyrB Inhibition for Tuberculosis : Reddy et al. (2014) conducted a study on the synthesis of benzo[d]isothiazole derivatives, demonstrating their potential as inhibitors of Mycobacterium tuberculosis DNA GyrB, a key target for tuberculosis treatment (Reddy et al., 2014).

Properties

IUPAC Name

5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZDDMORODVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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